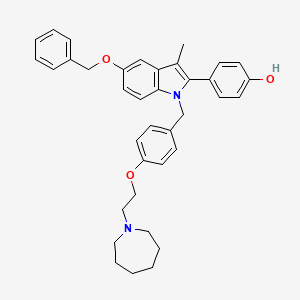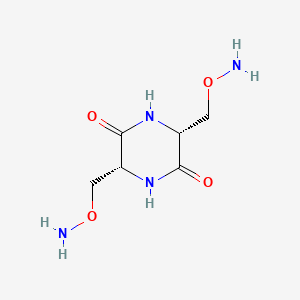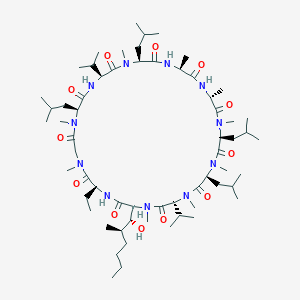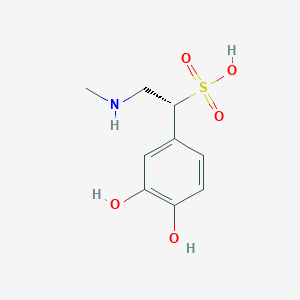
Adrenaline beta-Sulphonate
描述
Adrenaline beta-Sulphonate, also known as (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid, is a pharmaceutical compound related to the Adrenaline Tartrate product family . It’s an impurity standard used in respiratory drugs . The CAS Number is 78995-75-2, and its molecular formula is C9 H13 N O5 S, with a molecular weight of 247.27 .
Molecular Structure Analysis
Adrenaline beta-Sulphonate has a complex molecular structure. Its SMILES representation isCNC [C@@H] (c1ccc (O)c (O)c1)S (=O) (=O)O and its InChI representation is InChI=1S/C9H13NO5S/c1-10-5-9 (16 (13,14)15)6-2-3-7 (11)8 (12)4-6/h2-4,9-12H,5H2,1H3, (H,13,14,15)/t9-/m0/s1 . Studies on hydrogen bonding of adrenaline with other compounds provide insights into the potential interactions of its molecular structure . Chemical Reactions Analysis
Adrenaline, a related compound, has been studied in various chemical reactions. For instance, adrenaline’s influence on two iodate-based oscillating chemical reactions was investigated . Another study discussed the cyclization step of noradrenaline and adrenaline autoxidation .科学研究应用
-
Pharmaceutical Stability Studies
- Adrenaline beta-Sulphonate is used in stability studies of L-adrenaline injections . The degradation kinetics of L-adrenaline during storage were examined in a prospective study . The content of L-adrenaline and degradation products was determined with a chiral high-performance liquid chromatography (HPLC) assay . The modeling revealed significant differences in the degradation kinetics in the formulations produced before and after 1997 .
- The methods involved storing adrenaline ampules under controlled conditions and analyzing the content change with storage for L-adrenaline and the degradation products using kinetic modeling .
- The results showed that the lower acceptable level of adrenaline content in the formulation was attained after 2.0 years of storage, at which time the content of the therapeutically active L-isomer amounted to as low as 85% .
-
Biomaterials
- Sulfonated molecules, such as Adrenaline beta-Sulphonate, have applications in the field of biomaterials . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
- The methods of application involve the chemical modification of biomaterials through sulfonation .
- The results show that sulfonation has unique advantages and impacts cellular responses, including adhesion, proliferation, and differentiation .
-
Emergency Medicine
- Adrenaline, also known as epinephrine, is commonly used in emergency medicine due to its effects on the cardiovascular system . It’s used to increase mean arterial blood pressure in adult patients with hypotension associated with septic shock .
- The methods of application include intravenous, inhalation, nebulization, intramuscular injection, and subcutaneous injection .
- The results show that adrenaline is effective in relieving respiratory distress due to bronchospasm, providing rapid relief of hypersensitivity reactions to drugs, animal serums, and other allergens, and prolonging the action of infiltration anesthetics .
-
Asthma Treatment
- Adrenaline, also known as epinephrine, is used in the treatment of acute asthma . It is compared to selective β2-agonist in acute asthma .
- The method of application involves the administration of intramuscular epinephrine in addition to nebulised selective β2-agonist .
- The results show that epinephrine is effective in treating acute severe or life-threatening asthma .
-
Traditional Chinese Medicine
- Sulfonated molecules, such as Adrenaline beta-Sulphonate, have applications in the field of traditional Chinese medicine . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances the properties of traditional Chinese medicine .
- The methods of application involve the chemical modification of traditional Chinese medicine through sulfonation .
- The results show that sulfonation has unique advantages and impacts the efficacy of traditional Chinese medicine .
-
Cardiovascular Research
- Adrenaline, also known as epinephrine, is used in the treatment of cardiac arrest . It increases the likelihood of return of spontaneous circulation (ROSC), but some studies have shown that it impairs cerebral microcirculatory flow .
- The method of application involves the administration of adrenaline in patients with cardiac arrest with initial shockable rhythm in hospital .
- The results show that early administration of adrenaline in patients with cardiac arrest with initial shockable rhythm in hospital was associated with decreased odds of survival .
-
Metabolic Research
- Adrenaline and related compounds have implications in a spectrum of tissue functions and disease . Metabolic alterations reflect complex interactions between gene expression, enzymatic activity and metabolic reactions .
- The methods of application involve novel metabolomics-related methodologies in adrenal research: in situ metabolomics by mass spectrometry imaging, steroid metabolomics by gas and liquid chromatography–mass spectrometry, energy pathway metabologenomics by liquid chromatography–mass spectrometry-based metabolomics of Krebs cycle intermediates, and cellular reprogramming to generate functional steroidogenic cells and hence to modulate the steroid metabolome .
- The results show that all four techniques to assess and/or modulate the metabolome in biological systems provide tremendous opportunities to manage neoplastic and non-neoplastic disease of the adrenal glands in the era of precision medicine .
安全和危害
未来方向
属性
IUPAC Name |
(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGQMPOZGEFQL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adrenaline Impurity F | |
CAS RN |
78995-75-2 | |
| Record name | (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078995752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPINEPHRINE SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5LB00D4QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



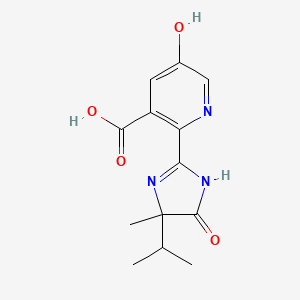


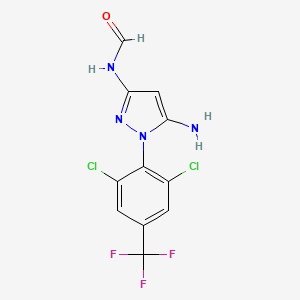


![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)
